(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
(5Z)-5-(2-Chloro-6-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a structurally complex heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core substituted with a 3,4,5-trimethoxyphenyl group at position 2 and a 2-chloro-6-fluorobenzylidene moiety at position 3. This compound belongs to a class of molecules investigated for their pharmacological properties, particularly as anticancer agents, due to structural motifs shared with known bioactive molecules (e.g., methoxy groups linked to antiproliferative activity) .
Properties
Molecular Formula |
C20H15ClFN3O4S |
|---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H15ClFN3O4S/c1-27-14-7-10(8-15(28-2)17(14)29-3)18-23-20-25(24-18)19(26)16(30-20)9-11-12(21)5-4-6-13(11)22/h4-9H,1-3H3/b16-9- |
InChI Key |
PHADERJNIDFLDD-SXGWCWSVSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=C(C=CC=C4Cl)F)/SC3=N2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=C(C=CC=C4Cl)F)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo-triazole core, followed by the introduction of the chlorofluorobenzylidene and trimethoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and methoxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substituting agents (e.g., alkyl halides). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases.
Industry: It can be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its 3,4,5-trimethoxyphenyl and 2-chloro-6-fluorobenzylidene substituents. Key analogues include:
*Calculated based on molecular formula.
Key Observations :
- Halogenation: The 2-chloro-6-fluoro substitution on the benzylidene group may increase metabolic stability and lipophilicity relative to non-halogenated analogues (e.g., furan/thiophene derivatives in ).
- Stereochemistry : The Z-configuration is conserved in active analogues (e.g., 2j and 2k), suggesting its importance for maintaining planar geometry and intermolecular interactions .
Comparison of Yields and Conditions :
The target compound’s synthesis may require optimized conditions due to steric hindrance from the trimethoxyphenyl group.
Pharmacological and Physicochemical Properties
- Anticancer Potential: Analogues with heterocyclic substituents (e.g., 2j and 2k) show moderate anticancer activity, suggesting the target compound’s trimethoxyphenyl group—a motif seen in tubulin-binding agents (e.g., combretastatins)—could enhance efficacy .
- Stability: Halogenation may reduce susceptibility to oxidative metabolism, extending half-life relative to non-halogenated derivatives .
Environmental and Reactivity Considerations
The trimethoxyphenyl group may also contribute to environmental persistence, akin to EPFRs (Environmentally Persistent Free Radicals) observed in indoor dust .
Biological Activity
The compound (5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, also known by its CAS number 587012-16-6, is a thiazolo-triazole derivative that has garnered interest due to its potential biological activities. This article examines the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.
- Molecular Formula : C19H13ClFN3O3S
- Molecular Weight : 417.84 g/mol
- Boiling Point : Approximately 599.2 °C (predicted)
- Density : 1.49 g/cm³ (predicted)
- pKa : -2.57 (predicted)
Synthesis
The synthesis of this compound typically involves the condensation of appropriate benzaldehyde derivatives with thiazolo-triazole precursors under basic conditions. The reaction can be optimized for yield and purity using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for characterization.
Anticancer Properties
Research indicates that thiazolo-triazole derivatives exhibit significant anticancer activity. A study highlighted the ability of related compounds to inhibit the proliferation of various cancer cell lines including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. The mechanism involves inducing apoptosis and cell cycle arrest at concentrations as low as 1 μM .
Anti-inflammatory Effects
Compounds within the same class have demonstrated anti-inflammatory properties by reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This suggests a dual-action mechanism where these compounds not only target cancer cells but also modulate inflammatory responses that can facilitate tumor growth .
Mechanistic Insights
The biological effects of this compound are attributed to its interaction with key signaling pathways:
- AKT and ERK Pathways : The compound has been shown to inhibit these pathways in cancer cells, which are crucial for cell survival and proliferation.
- Cell Migration Inhibition : Scratch wound healing assays indicate that the compound can significantly reduce cell migration in cancer cell lines, an essential factor in metastasis .
Case Studies
-
Study on Benzothiazole Derivatives :
- A series of benzothiazole derivatives were synthesized and tested for their biological activity. Among them, one derivative showed potent inhibition of cancer cell proliferation and reduced inflammatory cytokine levels. This highlights the potential of modifying the thiazolo-triazole structure to enhance its bioactivity .
- In Vitro Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
